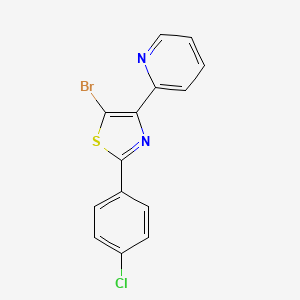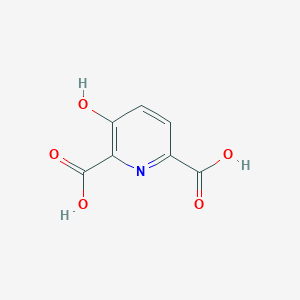![molecular formula C9H14BNO4S B13872288 [2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a boronic acid functional group. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of a thiophene derivative with a boron reagent, such as boronic acid or boronate esters, under conditions that facilitate the formation of the boron-carbon bond.
Functionalization of the Amino Group: The amino group can be functionalized by reacting it with an appropriate reagent, such as an acylating agent, to introduce the 2-methoxy-2-oxoethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The Suzuki-Miyaura coupling typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Biaryl compounds or other substituted thiophenes.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling.
Biology:
Molecular Probes: Boronic acids can form reversible covalent bonds with diols, making them useful in the design of molecular probes for detecting sugars and other biomolecules.
Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
作用機序
The mechanism of action of [2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent complexes. This property is exploited in various applications, such as molecular recognition and enzyme inhibition. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a thiophene ring.
Thiophene-2-boronic Acid: A similar compound with a boronic acid group directly attached to the thiophene ring.
2-Methoxy-2-oxoethylboronic Acid: A compound with a similar functional group but lacking the thiophene ring.
Uniqueness:
Structural Complexity: The presence of both the thiophene ring and the boronic acid group in [2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid provides unique reactivity and versatility in organic synthesis.
Functional Diversity: The compound’s ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable tool in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H14BNO4S |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
[2-[1-[(2-methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4S/c1-6(11-5-8(12)15-2)9-7(10(13)14)3-4-16-9/h3-4,6,11,13-14H,5H2,1-2H3 |
InChIキー |
BUUZNTROHTYUAS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(SC=C1)C(C)NCC(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)



![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)




![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)




